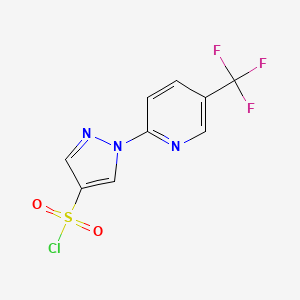

1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride

Vue d'ensemble

Description

- The final step involves the introduction of the sulfonyl chloride group. This is achieved by reacting the pyrazole derivative with chlorosulfonic acid or thionyl chloride under controlled conditions to avoid over-chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:

-

Formation of the Pyridine Ring:

- Starting with a suitable pyridine precursor, the trifluoromethyl group is introduced via electrophilic substitution using reagents like trifluoromethyl iodide and a strong base.

-

Pyrazole Ring Formation:

- The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

-

Nucleophilic Substitution:

- The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

-

Oxidation and Reduction:

- The trifluoromethyl group can participate in oxidation reactions, while the pyrazole ring can undergo reduction under specific conditions.

Common Reagents and Conditions:

-

Nucleophilic Substitution:

- Reagents: Amines, alcohols, thiols.

- Conditions: Mild to moderate temperatures, often in the presence of a base like triethylamine.

-

Oxidation:

- Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

- Conditions: Controlled temperatures to prevent over-oxidation.

Major Products:

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C9H5ClF3N3O2S

- Molecular Weight : 311.67 g/mol

- CAS Number : 1006441-36-6

The unique trifluoromethyl group and the pyrazole ring contribute to its chemical reactivity and biological activity, making it a valuable scaffold in drug design.

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly as an anti-inflammatory and analgesic agent. Research indicates that derivatives of pyrazole compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets for anti-inflammatory drugs. For instance, certain pyrazole derivatives have shown superior activity compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds related to 1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. The IC50 values for these compounds suggest potent activity, with some derivatives exhibiting selectivity towards cancer cells over normal cells .

Synthesis of Novel Compounds

The sulfonyl chloride functional group in this compound allows for further derivatization, enabling the synthesis of a wide range of novel compounds with diverse biological activities. This versatility is crucial for developing new therapeutic agents targeting various diseases .

Case Study 1: Anti-inflammatory Activity

A study published in MDPI assessed a series of pyrazole derivatives, including those based on the structure of this compound. The results indicated that these compounds exhibited significant inhibition of COX enzymes, with some showing selectivity indices much higher than traditional NSAIDs. For instance, one derivative demonstrated an IC50 value of 0.01 μM against COX-2, indicating its potential as a selective anti-inflammatory agent .

Case Study 2: Anticancer Properties

Another study focused on the anticancer properties of pyrazole-based compounds found that certain derivatives could inhibit cell proliferation in pancreatic cancer cell lines with IC50 values around 30 μM. The study emphasized the importance of structural modifications in enhancing anticancer activity .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is primarily determined by its functional groups:

Sulfonyl Chloride Group:

Trifluoromethyl Group:

Pyrazole Ring:

Comparaison Avec Des Composés Similaires

1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonamide:

1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonic acid:

Uniqueness: 1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is unique due to its combination of a highly reactive sulfonyl chloride group and a trifluoromethyl-substituted pyridine ring, making it a versatile intermediate for various synthetic applications.

Activité Biologique

1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is a compound of increasing interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, highlighting its antimicrobial, anti-inflammatory, and potential therapeutic applications.

- Chemical Formula : C9H5ClF3N3O2S

- Molecular Weight : 293.66 g/mol

- IUPAC Name : this compound

- CAS Number : 18526157

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyridine derivatives. The introduction of the trifluoromethyl group is crucial for enhancing the biological activity of the final product.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including those containing trifluoromethyl groups. The compound has shown promising results against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 10 |

| Pseudomonas aeruginosa | 128 µg/mL | 8 |

In vitro studies indicated that compounds with a trifluoromethyl group exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. For instance, a study demonstrated that the incorporation of the trifluoromethyl moiety significantly increased the potency against Staphylococcus aureus and methicillin-resistant strains (MRSA) .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 5.40 | 0.01 |

This compound demonstrated significant selectivity for COX-2 over COX-1, indicating its potential as a safer anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- Study on Antimicrobial Efficacy : A comprehensive evaluation of various pyrazole derivatives showed that those with trifluoromethyl substitutions had improved efficacy against resistant bacterial strains, suggesting their utility in treating infections caused by multidrug-resistant organisms .

- Anti-inflammatory Research : In vivo studies in animal models demonstrated that compounds similar to this compound exhibited significant reductions in inflammation markers and pain response, supporting their development as analgesics .

Propriétés

IUPAC Name |

1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N3O2S/c10-19(17,18)7-4-15-16(5-7)8-2-1-6(3-14-8)9(11,12)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACLAYCACGRQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)N2C=C(C=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594764 | |

| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006441-36-6 | |

| Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.